molecular formula C8H5F3N2O6S B12567029 2,4-Dinitro-1-[(trifluoromethanesulfonyl)methyl]benzene CAS No. 194222-87-2

2,4-Dinitro-1-[(trifluoromethanesulfonyl)methyl]benzene

Cat. No.: B12567029
CAS No.: 194222-87-2
M. Wt: 314.20 g/mol
InChI Key: FVXLUBMVYZXHHG-UHFFFAOYSA-N
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Description

2,4-Dinitro-1-[(trifluoromethanesulfonyl)methyl]benzene is an organic compound with the molecular formula C7H3F3N2O6S It is characterized by the presence of two nitro groups and a trifluoromethanesulfonyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the nitration of 1-methyl-2,4-dinitrobenzene, followed by the reaction with trifluoromethanesulfonyl chloride under appropriate conditions .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and safety.

Chemical Reactions Analysis

Types of Reactions

2,4-Dinitro-1-[(trifluoromethanesulfonyl)methyl]benzene can undergo various chemical reactions, including:

    Nucleophilic substitution: The nitro groups can be displaced by nucleophiles under suitable conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation: The compound can undergo oxidation reactions, although specific conditions and products depend on the reagents used.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium methoxide or potassium tert-butoxide.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products

    Nucleophilic substitution: Products depend on the nucleophile used.

    Reduction: Amines are the major products.

    Oxidation: Products vary based on the oxidizing agent and conditions.

Scientific Research Applications

2,4-Dinitro-1-[(trifluoromethanesulfonyl)methyl]benzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,4-Dinitro-1-[(trifluoromethanesulfonyl)methyl]benzene exerts its effects involves the interaction of its functional groups with molecular targets. The nitro groups can participate in electron-withdrawing interactions, while the trifluoromethanesulfonyl group can enhance the compound’s reactivity and stability. These interactions can affect various molecular pathways, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dinitrotoluene: Similar in structure but lacks the trifluoromethanesulfonyl group.

    1,2-Dinitro-4-(trifluoromethanesulfonyl)benzene: Similar but with different positions of the nitro groups.

    2,5-Dinitrotoluene: Another isomer with different positions of the nitro groups.

Uniqueness

2,4-Dinitro-1-[(trifluoromethanesulfonyl)methyl]benzene is unique due to the presence of the trifluoromethanesulfonyl group, which imparts distinct chemical properties such as increased reactivity and stability. This makes it particularly useful in applications requiring these characteristics .

Properties

CAS No.

194222-87-2

Molecular Formula

C8H5F3N2O6S

Molecular Weight

314.20 g/mol

IUPAC Name

2,4-dinitro-1-(trifluoromethylsulfonylmethyl)benzene

InChI

InChI=1S/C8H5F3N2O6S/c9-8(10,11)20(18,19)4-5-1-2-6(12(14)15)3-7(5)13(16)17/h1-3H,4H2

InChI Key

FVXLUBMVYZXHHG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])CS(=O)(=O)C(F)(F)F

Origin of Product

United States

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